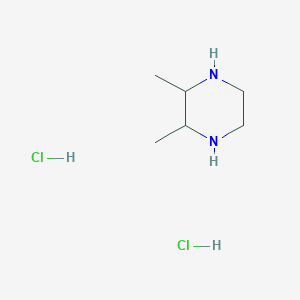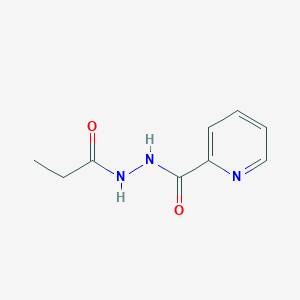![molecular formula C29H31N3O4 B12452040 N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide](/img/structure/B12452040.png)
N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide: is a complex organic compound with a unique structure that combines various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of intermediate compounds through reactions such as amide bond formation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets. It may be used in assays to investigate its effects on enzymes, receptors, or other biomolecules.
Medicine: In medicine, the compound could be explored for its therapeutic potential. Research may focus on its ability to modulate specific biological pathways, making it a candidate for drug development.
Industry: Industrially, the compound may be used in the production of specialty chemicals, pharmaceuticals, or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(2-{(4-methoxyphenyl)[1-(phenylcarbamoyl)cyclohexyl]amino}-2-oxoethyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes.
Propriétés
Formule moléculaire |
C29H31N3O4 |
|---|---|
Poids moléculaire |
485.6 g/mol |
Nom IUPAC |
N-[2-(4-methoxy-N-[1-(phenylcarbamoyl)cyclohexyl]anilino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C29H31N3O4/c1-36-25-17-15-24(16-18-25)32(26(33)21-30-27(34)22-11-5-2-6-12-22)29(19-9-4-10-20-29)28(35)31-23-13-7-3-8-14-23/h2-3,5-8,11-18H,4,9-10,19-21H2,1H3,(H,30,34)(H,31,35) |
Clé InChI |
RNXHXFDTZKNDTM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N(C(=O)CNC(=O)C2=CC=CC=C2)C3(CCCCC3)C(=O)NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N',N''-[oxybis(benzene-4,1-diylcarbonyl)]bis[3-(4-nitrophenoxy)benzohydrazide]](/img/structure/B12451963.png)
![5-Ethyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B12451968.png)
![4'-methoxy-N'-[(2-methylphenyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B12451970.png)
![4-[(E)-(4-bromophenyl)diazenyl]-2-[(E)-(naphthalen-1-ylimino)methyl]phenol](/img/structure/B12451974.png)
![N-(2-Nitrophenyl)-2-(5-{5-[(2-nitrophenyl)carbamoyl]-1,3-dioxoisoindol-2-YL}naphthalen-1-YL)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12451980.png)
![(1R,2S)-2-{[2-(phenoxyacetyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B12451994.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}dibenzamide](/img/structure/B12452005.png)

![(2E)-3-{[2-(Phenylcarbamoyl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B12452018.png)

![1-[4-(4-{[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]amino}phenyl)piperazin-1-yl]ethanone](/img/structure/B12452024.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-1-(naphthalen-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12452039.png)
